methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate
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Overview
Description
Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a butoxyphenyl group, a cyanopropenoate moiety, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.
Scientific Research Applications
Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-(4-methoxyphenyl)-2-cyanoprop-2-enoate
- Methyl (2Z)-3-(4-ethoxyphenyl)-2-cyanoprop-2-enoate
- Methyl (2Z)-3-(4-propoxyphenyl)-2-cyanoprop-2-enoate
Uniqueness
Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties
Properties
IUPAC Name |
methyl (Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-4-9-19-14-7-5-12(6-8-14)10-13(11-16)15(17)18-2/h5-8,10H,3-4,9H2,1-2H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRFPMFIPGEDGU-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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